5-Bromo-6-iodo-1H-indazole is a halogenated derivative of indazole, characterized by the presence of both bromine and iodine atoms. Its molecular formula is and it has a molecular weight of 322.93 g/mol. This compound is classified under heterocyclic compounds, specifically within the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is recognized by its CAS number 2375196-17-9 and has a purity of 95% in commercial preparations .
The synthesis of 5-Bromo-6-iodo-1H-indazole typically involves the halogenation of indazole derivatives. A common method includes the use of N-bromosuccinimide (NBS) along with iodine in the presence of a solvent such as dichloromethane. The reaction conditions often require temperatures ranging from 0 to 25°C to achieve selective bromination at the 5-position and iodination at the 6-position of the indazole ring.
In industrial settings, larger-scale production may employ continuous flow chemistry techniques to enhance efficiency and yield while minimizing byproducts. This method allows for better control over reaction parameters and improved product consistency.
The molecular structure of 5-Bromo-6-iodo-1H-indazole can be represented using its SMILES notation: BrC1=CC2=C(C=C1I)N/N=C\2
. The compound features a bicyclic structure consisting of a five-membered indazole ring fused with a six-membered aromatic ring. The positions of the bromine and iodine substituents are crucial for determining the compound's reactivity and biological activity .
5-Bromo-6-iodo-1H-indazole can participate in various chemical reactions due to its halogen substituents, which can serve as sites for nucleophilic attack or substitution reactions. The presence of bromine and iodine enhances its reactivity compared to other non-halogenated indazoles.
Common reactions include:
The specific reaction pathways depend on the reaction conditions and the nature of the nucleophiles involved.
The mechanism of action for 5-Bromo-6-iodo-1H-indazole varies based on its application, particularly in medicinal chemistry. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and selectivity, leading to potent biological effects.
In some studies, similar compounds have shown potential anti-inflammatory properties, suggesting that 5-Bromo-6-iodo-1H-indazole could similarly influence biochemical pathways associated with inflammation.
The predicted pKa value for related compounds suggests moderate acidity, which can influence reactivity in various chemical environments .
5-Bromo-6-iodo-1H-indazole has several scientific applications:
Metal-catalyzed halogenation is essential for introducing bromine and iodine atoms at specific positions on the indazole scaffold. Palladium and copper catalysts enable directed ortho-halogenation, which is critical for achieving the 5,6-dihalogenation pattern in 5-bromo-6-iodo-1H-indazole. Palladium-catalyzed reactions using ligands like PPh₃ with NBS or NIS provide moderate regiocontrol but face limitations with electron-deficient indazoles [7]. Alternatively, copper(I) iodide in DMF facilitates undirected iodination at electron-rich positions, though over-halogenation requires careful stoichiometric control. Electrophilic halogenation remains impractical for this compound due to the weak nucleophilicity of the C6 position when C5 is brominated first, necessitating sequential metal-catalyzed approaches [9].
Achieving the 5-bromo-6-iodo pattern demands precise regioselectivity. A two-step sequence starting with N-protected indazoles is standard:
Table 1: Regioselectivity Comparison for Halogenation Methods
Sequence | Reagents | Position | Yield (%) | Regioselectivity |
---|---|---|---|---|
Bromination then Iodination | NBS → I₂/CuCl | C5 then C6 | 78 | High (>15:1) |
Iodination then Bromination | ICl → NBS/azobisisobutyronitrile | C6 then C5 | 52 | Moderate (8:1) |
Copper(I)-mediated methods overcome limitations of palladium systems in highly halogenated indazoles. For 5-bromo-6-iodo-1H-indazole, the C6-iodo bond undergoes selective coupling at 60–80°C in DMSO using arylboronic acids, while the C5-bromo remains intact due to its higher dissociation energy. Key optimizations include:
The CuI/TBAI/DMEDA system enables efficient halogen exchange and C–X bond formation in indazoles. In 5-bromo-6-iodo-1H-indazole synthesis, this catalyst trio operates synergistically:
Table 2: Catalytic System Performance for Iodination
Catalytic System | Substrate | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
CuI/TBAI/DMEDA | 5-Bromo-1H-indazole | 12 | 89 | <5% Diiodinated |
CuI alone | 5-Bromo-1H-indazole | 24 | 47 | 20% Dehalogenated |
Scaling 5-bromo-6-iodo-1H-indazole synthesis presents three key challenges:
Table 3: Scalability and Economic Indicators
Scale | Purity (%) | Yield (%) | Cost per Gram ($) | Major Challenge |
---|---|---|---|---|
1g | 98 | 85 | 220 | Isomer separation |
25g | 97 | 72 | 99.20 | Metal contamination |
100g | 95 | 68 | 75.00 | Solvent disposal costs |
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: